13-Methoxy-3,6,9-trioxabicyclo[9.4.0]pentadeca-1(11),12,14-triene-2,10-dione
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Overview
Description
13-Methoxy-3,6,9-trioxabicyclo[9.4.0]pentadeca-1(11),12,14-triene-2,10-dione is a chemical compound with the molecular formula C12H12O5. It is known for its unique bicyclic structure, which includes three oxygen atoms and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methoxy-3,6,9-trioxabicyclo[9.4.0]pentadeca-1(11),12,14-triene-2,10-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted precursor with a trioxane derivative in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
13-Methoxy-3,6,9-trioxabicyclo[9.4.0]pentadeca-1(11),12,14-triene-2,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The methoxy group and other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
Scientific Research Applications
13-Methoxy-3,6,9-trioxabicyclo[9.4.0]pentadeca-1(11),12,14-triene-2,10-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 13-Methoxy-3,6,9-trioxabicyclo[9.4.0]pentadeca-1(11),12,14-triene-2,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the methoxy group and the bicyclic structure may influence its binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
3,4,6,7-Tetrahydro-2,5,8-benzotrioxacycloundecin-1,9-dione: Shares a similar trioxane-based structure but differs in the specific substituents and ring size.
3,6,9-Trioxabicyclo[9.4.0]pentadeca-1(15),11,13-triene-2,10-dione: Another related compound with a similar bicyclic framework but different functional groups.
Uniqueness
13-Methoxy-3,6,9-trioxabicyclo[940]pentadeca-1(11),12,14-triene-2,10-dione is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
13-methoxy-3,6,9-trioxabicyclo[9.4.0]pentadeca-1(11),12,14-triene-2,10-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O6/c1-16-9-2-3-10-11(8-9)13(15)19-7-5-17-4-6-18-12(10)14/h2-3,8H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXDWPRBTUZVRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)OCCOCCOC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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